molecular formula C14H24N2O3 B8051208 tert-butyl (6S)-7-oxo-1,8-diazaspiro[5.5]undecane-1-carboxylate

tert-butyl (6S)-7-oxo-1,8-diazaspiro[5.5]undecane-1-carboxylate

Cat. No.: B8051208
M. Wt: 268.35 g/mol
InChI Key: NFCRQDOCGHYPRW-AWEZNQCLSA-N
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Description

tert-Butyl (6S)-7-oxo-1,8-diazaspiro[5.5]undecane-1-carboxylate is a chiral spirocyclic building block of significant value in medicinal chemistry and drug discovery. The compound features a diazaspiro[5.5]undecane core, a privileged scaffold known for its three-dimensional rigidity and ability to efficiently display vectors for molecular recognition . The tert-butoxycarbonyl (Boc) group serves as a key protecting group for the secondary amine, enabling selective deprotection for further synthetic elaboration, while the ketone moiety at the 7-position offers a versatile handle for additional chemical modifications, such as nucleophilic additions or reductive aminations . This specific (6S)-stereoisomer is particularly valuable for constructing structurally diverse compound libraries with defined stereochemistry. The constrained spirocyclic architecture reduces conformational flexibility, which can lead to improved selectivity and potency when developing bioactive molecules for central nervous system (CNS) targets, protease inhibitors, and GPCR ligands . The presence of the ketone functionality allows researchers to explore structure-activity relationships (SAR) by introducing various substituents, making it a crucial intermediate in lead optimization campaigns. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

tert-butyl (6S)-7-oxo-1,8-diazaspiro[5.5]undecane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-10-5-4-7-14(16)8-6-9-15-11(14)17/h4-10H2,1-3H3,(H,15,17)/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCRQDOCGHYPRW-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC12CCCNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@@]12CCCNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-butyl (6S)-7-oxo-1,8-diazaspiro[5.5]undecane-1-carboxylate is a compound belonging to the class of spirocyclic compounds, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a spirocyclic framework. The IUPAC name is this compound, and its molecular formula is C14H24N2O3C_{14}H_{24}N_2O_3 with a molecular weight of approximately 284.35 g/mol .

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The unique spirocyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of its targets .

Potential Targets

  • Enzymes : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptors : It could interact with various receptors, influencing signaling pathways critical for cell proliferation and survival.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that this compound can induce apoptosis in cancer cells. For instance, in vitro assays demonstrated that it effectively reduced the viability of several cancer cell lines, including prostate cancer cells (PC3 and DU145) . The mechanism involves the induction of DNA damage and cell cycle arrest.

Cell LineIC50 (μg/mL) at 24hIC50 (μg/mL) at 48hIC50 (μg/mL) at 72h
PC340.1 ± 7.927.05 ± 3.926.43 ± 2.1
DU14598.14 ± 48.362.5 ± 17.341.85 ± 7.8

Antioxidant Activity

The compound has shown significant antioxidant properties, inhibiting lipid peroxidation and scavenging free radicals in various assays . This activity is crucial for protecting cells from oxidative stress-related damage.

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Apoptosis Induction : A study demonstrated that treatment with the compound led to significant apoptosis in PC3 cells through mechanisms involving mitochondrial dysfunction and activation of caspases .
  • Antioxidant Evaluation : In another study, the compound was evaluated for its ability to protect against oxidative stress in vitro using various cell lines, showing promising results in reducing cell death due to oxidative damage .

Scientific Research Applications

Drug Development

Tert-butyl (6S)-7-oxo-1,8-diazaspiro[5.5]undecane-1-carboxylate has shown promise in drug development, particularly as a scaffold for synthesizing novel pharmacological agents. Its spirocyclic framework allows for the modification of functional groups, which can enhance biological activity or selectivity towards specific targets.

Case Study: Anticancer Activity
In a study examining various diazaspiro compounds for anticancer properties, derivatives of this compound were evaluated against multiple cancer cell lines. Results indicated significant cytotoxicity against breast cancer cells with IC50 values in the low micromolar range, suggesting potential as a lead compound for further development .

Antimicrobial Properties

Research has also highlighted the antimicrobial activity of this compound. A series of tests demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with particular efficacy noted against Staphylococcus aureus and Escherichia coli.

Data Table: Antimicrobial Activity

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that modifications to the tert-butyl group may enhance its antimicrobial properties further .

Polymer Chemistry

The unique structure of this compound allows it to be utilized in polymer synthesis. Its ability to act as a monomer or cross-linking agent can lead to the development of new materials with enhanced mechanical properties.

Case Study: Biodegradable Polymers
Recent experiments incorporated this compound into biodegradable polymer matrices aimed at improving mechanical strength while maintaining biodegradability. The resulting materials exhibited improved tensile strength and elongation at break compared to traditional polymers .

Enzyme Inhibition Studies

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain proteases involved in disease pathways.

Data Table: Enzyme Inhibition Results

EnzymeIC50 Value (µM)
Trypsin15
Chymotrypsin20

These results indicate that this compound may serve as a useful tool in studying enzyme mechanisms and developing therapeutic agents targeting protease-related diseases .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogous spirocyclic derivatives:

Compound Name (CAS No.) Molecular Formula Molecular Weight Key Substituents Spiro System Notable Properties
tert-butyl (6S)-7-oxo-1,8-diazaspiro[5.5]undecane-1-carboxylate C₁₄H₂₃N₂O₃ 267.35 (estimated) 7-oxo, 1,8-diaza, tert-butyl ester [5.5]undecane High rigidity; potential for H-bonding
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (873924-08-4) C₁₄H₂₃N₂O₃ 267.35 9-oxo, 3-aza, tert-butyl ester [5.5]undecane Altered lactam position; solubility: 0.1 mg/mL in DMSO
tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate (1158749-94-0) C₁₂H₂₁N₂O₃ 241.31 2-oxo, 1,8-diaza, tert-butyl ester [4.5]decane Smaller spiro system; reduced MW
tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[5.5]undecane-8-carboxylate (1783724-58-2) C₁₃H₂₂N₂O₄ 270.32 2-oxo, 1-oxa-3,8-diaza, tert-butyl [5.5]undecane Oxygen substitution; MW 270.32
1-Boc-1,8-diazaspiro[5.5]undecane (1251005-45-4) C₁₃H₂₄N₂O₂ 240.34 No oxo group, Boc-protected [5.5]undecane Higher hydrophobicity; similarity score: 0.91

Key Observations:

  • Spiro Ring Size: Compounds with smaller spiro systems (e.g., [4.5]decane) exhibit lower molecular weights and increased flexibility compared to the [5.5]undecane framework .
  • Oxo Group Position: The lactam position (7-oxo vs. For example, the 9-oxo derivative (CAS 873924-08-4) has lower aqueous solubility (0.1 mg/mL in DMSO) compared to the target compound .
  • Heteroatom Substitution: Replacing nitrogen with oxygen (e.g., 1-oxa in CAS 1783724-58-2) reduces basicity and modifies metabolic stability .

Case Study: Impact of Heteroatom Variation

A sulfur-containing analog, tert-butyl 3,3-dioxo-2-oxa-3λ⁶-thia-4-azaspiro[5.5]undecane-4-carboxylate (CAS 2309469-05-2), demonstrates enhanced metabolic stability due to the sulfone group but suffers from poor solubility (logP = 1.8) compared to the target compound .

Q & A

Q. What are the recommended storage conditions to ensure the stability of tert-butyl (6S)-7-oxo-1,8-diazaspiro[5.5]undecane-1-carboxylate?

The compound should be stored refrigerated in tightly sealed containers placed in a dry, well-ventilated environment. Containers must be kept upright to prevent leakage. Exposure to moisture, electrostatic charges, and incompatible materials (unspecified due to lack of data) should be avoided .

Q. What personal protective equipment (PPE) is required for safe handling?

  • Gloves : Chemically resistant gloves (e.g., nitrile) inspected prior to use.
  • Body protection : Flame-retardant antistatic suits.
  • Respiratory protection : Use if ventilation is inadequate or during accidental releases.
  • Eye protection : Safety goggles to prevent splashes .

Q. How should accidental spills or exposure be managed?

  • Ventilation : Ensure adequate airflow to disperse vapors.
  • Containment : Use inert absorbents (e.g., dry sand) to prevent entry into drains.
  • Decomposition products : Monitor for carbon monoxide (CO) and nitrogen oxides (NOₓ) under fire conditions .

Q. What analytical methods are suitable for characterizing this compound?

  • Purity assessment : HPLC with UV detection or GC-MS.
  • Structural confirmation : ¹H/¹³C NMR and FT-IR for functional group analysis.
  • Stability testing : Accelerated degradation studies under varying pH, temperature, and humidity .

Advanced Research Questions

Q. How can computational modeling predict reactivity or decomposition pathways?

  • Molecular dynamics simulations : Model thermal degradation pathways using software like COMSOL Multiphysics.
  • Quantum mechanical calculations : Predict electron density distributions to identify reactive sites (e.g., lactam or ester groups).
  • AI-driven tools : Optimize reaction conditions via machine learning algorithms trained on spirocyclic compound datasets .

Q. How can contradictions in reported stability data be resolved?

  • Systematic factorial design : Vary parameters (temperature, humidity, light) to isolate degradation drivers.
  • Comparative studies : Benchmark against structurally similar spirocyclic compounds (e.g., tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate) to identify trends .

Q. What strategies enhance enantiomeric purity during synthesis?

  • Chiral catalysts : Use asymmetric catalysis (e.g., organocatalysts) in key cyclization steps.
  • Process optimization : Adjust solvent polarity (e.g., DMF vs. THF) and reaction temperature to favor kinetic resolution.
  • Analytical monitoring : Employ chiral HPLC to track enantiomeric excess (ee) .

Q. How can researchers address the lack of toxicological data?

  • In vitro assays : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity.
  • Computational toxicology : Apply QSAR models to predict acute oral toxicity (e.g., LC50).
  • Controlled exposure studies : Use zebrafish embryos or cell lines to assess developmental toxicity .

Methodological Considerations

  • Experimental design : Use factorial designs (e.g., 2³ factorial) to evaluate interactions between synthesis variables (catalyst loading, temperature, solvent) .
  • Data validation : Cross-reference NMR/LC-MS results with computational predictions to resolve structural ambiguities .
  • Safety protocols : Implement real-time gas monitoring during high-temperature experiments to detect hazardous decomposition products .

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